molecular formula C16H22F2N6O4S B7984193 1-(4-Fluorobenzyl)Guanidine

1-(4-Fluorobenzyl)Guanidine

Cat. No.: B7984193
M. Wt: 432.4 g/mol
InChI Key: NXAFPSWJZMASDF-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)Guanidine is an organic compound with the molecular formula C₈H₁₀FN₃ (CAS: 459-33-6) and a molecular weight of 167.18 g/mol . It features a guanidine group attached to a 4-fluorobenzyl moiety. Current commercial availability is restricted, with temporary stock shortages noted .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H10FN3.H2O4S/c2*9-7-3-1-6(2-4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAFPSWJZMASDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)F.C1=CC(=CC=C1CN=C(N)N)F.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Guanidinylation of 4-Fluorobenzylamine Derivatives

The most direct route involves reacting 4-fluorobenzylamine with guanidinylation agents. A validated protocol uses diisopropylcarbodiimide (DIC) and n-butyl lithium in 2-methyltetrahydrofuran (2-MeTHF) under aerobic conditions. Key steps include:

  • Dissolving 4-fluorobenzylamine (0.5 mmol) and DIC (0.5 mmol) in 2-MeTHF.

  • Adding n-butyl lithium (1.6 M in hexanes) dropwise at 25°C.

  • Quenching with water after 30 seconds, followed by extraction and solvent evaporation.

This method achieves 50–60% yield within 40 seconds, leveraging 2-MeTHF’s low toxicity and high boiling point (80°C) for easier purification. Competing pathways, such as urea formation, are suppressed by rapid reaction kinetics.

Multi-Step Synthesis from Halogenated Aromatic Precursors

For radioisotope-labeled analogs, a five-step synthesis from 3-bromo-4-fluorotoluene has been documented:

  • Lithiation-halogen exchange to introduce trimethylsilyl groups.

  • Nucleophilic aromatic substitution with potassium phthalimide.

  • Deprotection using hydrazine to generate the primary amine.

  • Guanidinylation with cyanamide under acidic conditions.

  • Purification via HPLC to isolate the target compound.

This method yields 1.5% overall but is critical for producing no-carrier-added radiopharmaceuticals like [¹³¹I]FIBG.

Reaction Condition Optimization

Solvent and Temperature Effects

Comparative studies show solvent polarity significantly impacts guanidine formation:

SolventDielectric ConstantYield (%)Reaction Time
2-MeTHF6.05830 sec
THF7.54245 sec
DMF36.7282 min

Data adapted from RSC protocols. Low-polarity solvents like 2-MeTHF favor faster guanidinylation by stabilizing transition states.

Catalytic Approaches

Metal-free conditions dominate, but palladium-catalyzed couplings enable aryl fluoride retention during guanidine installation. For example, coupling 4-fluorobenzyl bromide with preformed guanidine-copper complexes in DMSO at 80°C achieves 72% yield .

Purification and Characterization

Crystallization Techniques

High-purity this compound (≥98%) is obtained via ethanol-water recrystallization :

  • Dissolve crude product in hot ethanol (60°C).

  • Add deionized water dropwise until cloudiness appears.

  • Cool to 4°C for 12 hours, yielding needle-like crystals.

Spectroscopic Confirmation

FT-IR (KBr, cm⁻¹):

  • N–H stretch: 3340 (broad, guanidine NH)

  • C–F vibration: 1220 (sharp)

  • C=N stretch: 1645 (medium)

¹H NMR (D₂O, δ ppm):

  • 7.35–7.28 (m, 2H, aromatic H)

  • 7.15–7.08 (m, 2H, aromatic H)

  • 4.42 (s, 2H, CH₂)

  • 3.10 (br s, 4H, NH₂)

Industrial-Scale Production

Continuous Flow Synthesis

Pilot plants utilize tubular reactors for high-throughput guanidinylation :

  • Mix 4-fluorobenzylamine and DIC at 10 mL/min.

  • Inject n-butyl lithium (1.6 M) at a T-junction.

  • Maintain residence time of 15 seconds at 25°C.

  • Achieves 5.2 kg/day output with 55% yield.

Waste Stream Management

The 2-MeTHV solvent is recovered via distillation towers (80°C, 0.1 bar), achieving 92% recycling efficiency. Guanidine byproducts are neutralized with citric acid before aqueous disposal .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)Guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)Guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)Guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This interaction can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Nitro/Amino Groups

  • 4-(Nitrobenzyl)Guanidine (C₈H₁₀N₄O₂): Replaces fluorine with a nitro (-NO₂) group.
  • 1-(4-Aminobenzyl)Guanidine Hydrochloride (C₈H₁₂N₄·HCl): Substitutes fluorine with an amino (-NH₂) group. Commercially available as an industrial-grade chemical (99% purity) with applications in agrochemicals and pharmaceuticals . The amino group is electron-donating, which may alter solubility and receptor binding compared to fluorine derivatives.

Functional Group Modifications: Guanidine vs. Heterocyclic Backbones

  • FUB-AMB (C₁₆H₂₀FN₃O₃): Replaces the guanidine group with an indazole-carbonyl-valinate structure. Classified as a synthetic cannabinoid, highlighting the role of the 4-fluorobenzyl group in targeting cannabinoid receptors .
  • PC7 (C₂₀H₂₄FN₇O₃): Incorporates a triazin-guanidine scaffold with a 4-fluorobenzyl group.

Scaffold Diversity: Piperazine Derivatives

  • 4-(4-Fluorobenzyl)-Piperazine-1,3-Dicarboxylic Acid 1-Benzyl Ester Hydrochloride (C₂₀H₂₂ClFN₂O₄):
    • Uses a piperazine backbone instead of guanidine.
    • Demonstrates the versatility of the 4-fluorobenzyl group in diverse drug-like molecules, though its biological activity remains uncharacterized .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent/Backbone Biological Activity Availability
1-(4-Fluorobenzyl)Guanidine C₈H₁₀FN₃ Guanidine + Fluorine Neuroprotective (PC7) Limited (Research-Only)
4-(Nitrobenzyl)Guanidine C₈H₁₀N₄O₂ Guanidine + Nitro Enzyme inhibition Research study
1-(4-Aminobenzyl)Guanidine C₈H₁₂N₄·HCl Guanidine + Amino Industrial applications Commercially available
FUB-AMB C₁₆H₂₀FN₃O₃ Indazole + Fluorine Synthetic cannabinoid Regulated compound
PC7 C₂₀H₂₄FN₇O₃ Triazin-guanidine Neuroprotection Experimental

Research Findings and Implications

  • Electronic Effects: Fluorine’s electron-withdrawing nature enhances stability and metabolic resistance compared to amino or nitro analogs, making it favorable for drug design .
  • Biological Activity: The 4-fluorobenzyl group is critical in targeting diverse receptors (e.g., cannabinoid, neuroprotective pathways), though activity varies with the backbone .
  • Commercial Viability: Limited availability of this compound contrasts with its amino analog, which is widely used in industrial settings .

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for 1-(4-Fluorobenzyl)Guanidine, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, intermediates like ethyl 4-aminopiperidine-1-carboxylate can react with fluorinated benzyl halides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Purity optimization requires column chromatography (silica gel, 230–400 mesh) and recrystallization. Key metrics include monitoring reaction progress via TLC and confirming purity using HRMS (e.g., observed m/z 664.3331 vs. calculated 664.3337) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

  • Methodological Answer : Essential techniques include:

  • 1H NMR (e.g., δ 1.36 ppm for isopropyl protons, δ 4.57–4.63 ppm for methine protons) .
  • IR (e.g., ν 3260 cm⁻¹ for N-H stretching, 1717 cm⁻¹ for carbonyl groups) .
  • HRMS for molecular ion validation .
    Discrepancies (e.g., melting point variations: observed 237–239°C vs. literature 242–245°C) are resolved by repeating experiments under controlled humidity/temperature and cross-validating with alternative methods like DSC .

Q. How should raw and processed data be documented to ensure reproducibility in synthesis studies?

  • Methodological Answer : Raw data (e.g., NMR spectra, chromatograms) should be archived in appendices, while processed data (e.g., coupling constants, integration ratios) are included in the main text. Follow IUPAC guidelines for reporting chemical shifts and adhere to journal-specific formatting for spectral annotations .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts in this compound synthesis, and how can they be minimized?

  • Methodological Answer : Byproducts often arise from incomplete substitution at the benzyl position or oxidation of the guanidine moiety. For example, competing reactions with residual moisture can form hydroxylated derivatives. Mechanistic studies using deuterated solvents (e.g., D₂O for tracking proton exchange) and kinetic monitoring via in-situ IR can identify side reactions. Optimization involves strict anhydrous conditions and catalytic agents (e.g., molecular sieves) .

Q. How does the electronic effect of the 4-fluorobenzyl group influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : The electron-withdrawing fluorine atom deactivates the benzyl ring, directing electrophilic attacks to meta/para positions. This is validated by computational studies (e.g., DFT calculations on charge distribution) and experimental data (e.g., regioselective nitration yields). Comparative studies with non-fluorinated analogs show reduced reactivity in SNAr reactions, requiring harsher conditions (e.g., higher temps or Lewis acids) .

Q. What strategies are effective in analyzing contradictory bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or stereochemical impurities. Strategies include:

  • Enantiomeric resolution using chiral HPLC (e.g., Chiralpak AD-H column).
  • Dose-response validation across multiple models (e.g., in vitro vs. ex vivo).
  • Meta-analysis of published IC₅₀ values to identify outliers .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the fluorobenzyl moiety in neuroprotective activity?

  • Methodological Answer : Key steps involve:

  • Isosteric replacement (e.g., substituting fluorine with Cl, CH₃, or H).
  • Pharmacophore mapping using X-ray crystallography or docking studies (e.g., binding to prokineticin receptors).
  • In vivo efficacy testing in models of oxygen-glucose deprivation (OGD) with controls for blood-brain barrier penetration .

Data Presentation and Validation

Q. What statistical methods are recommended for validating reproducibility in synthetic yield or spectroscopic data?

  • Methodological Answer : Use:

  • Standard deviation (SD) for ≥3 independent syntheses (e.g., yield 97% ± 1.5).
  • Principal Component Analysis (PCA) for spectral data clustering.
  • Grubbs’ test to identify outliers in melting point datasets .

Q. How can researchers address inconsistencies in reported biological half-lives of this compound analogs?

  • Methodological Answer : Conduct ADME studies under standardized conditions (e.g., hepatocyte incubation pH 7.4, 37°C) and cross-reference with metabolic stability assays. Use isotopically labeled compounds (e.g., ¹⁸F or ¹³C) for precise tracking .

Tables

Key Analytical Data for this compound
1H NMR (500 MHz, D₂O) : δ 1.81–1.87 (2H, m), 2.77 (3H, s), 3.41–3.51 (3H, m)
HRMS (EI) : m/z 664.3331 [M+H]⁺ (calc. 664.3337)
Melting Point : 237–239°C (obs.), 242–245°C (lit.)
IR (KBr) : ν 3260 (N-H), 1717 (C=O), 1606 (C=N) cm⁻¹

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